molecular formula C27H29ClN4O5 B11083809 (3-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone

(3-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone

Cat. No.: B11083809
M. Wt: 525.0 g/mol
InChI Key: OSRLXGJIGSMJHB-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and piperazine moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of intermediate compounds. The process may start with the nitration of an aromatic compound, followed by the introduction of the piperazine ring through nucleophilic substitution reactions. The final step often involves the coupling of the intermediate with a chlorophenyl group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The aromatic rings can participate in electrophilic substitution reactions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles such as halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution on the aromatic rings can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it a valuable tool for understanding biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structural features suggest it may interact with specific molecular targets, leading to the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)[4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of aromatic, nitro, and piperazine groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C27H29ClN4O5

Molecular Weight

525.0 g/mol

IUPAC Name

(3-chlorophenyl)-[4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H29ClN4O5/c1-36-25-9-6-19(16-26(25)37-2)10-11-29-23-18-22(7-8-24(23)32(34)35)30-12-14-31(15-13-30)27(33)20-4-3-5-21(28)17-20/h3-9,16-18,29H,10-15H2,1-2H3

InChI Key

OSRLXGJIGSMJHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)Cl)[N+](=O)[O-])OC

Origin of Product

United States

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